molecular formula C28H36N2O6 B11131638 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11131638
M. Wt: 496.6 g/mol
InChI Key: SXVDPBJOOHNGFN-LCUIJRPUSA-N
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Description

The compound 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure features multiple functional groups, including methoxy, dimethylamino, hydroxy, and carbonyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the pyrrol-2-one core.

    Attachment of the Dimethylamino Propyl Chain: This step often involves nucleophilic substitution reactions where the dimethylamino propyl chain is attached to the core structure.

    Addition of the Hydroxy Group: Hydroxylation reactions, possibly using oxidizing agents, introduce the hydroxy group.

    Incorporation of the Methylpropoxyphenyl Carbonyl Group: This final step may involve esterification or acylation reactions to attach the carbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, use of catalysts, and green chemistry principles could be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

    Esterification/Acylation: The hydroxy group can react with carboxylic acids or acid chlorides to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Acylating Agents: Acetyl chloride, benzoyl chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

    Esterification/Acylation: Formation of esters or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various receptors or enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. The presence of the dimethylamino group suggests potential activity as a central nervous system agent, while the hydroxy and carbonyl groups may contribute to its bioactivity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The dimethylamino group could facilitate binding to neurotransmitter receptors, while the hydroxy and carbonyl groups might participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for a wide range of interactions and applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O6/c1-18(2)17-36-21-11-8-19(9-12-21)26(31)24-25(20-10-13-22(34-5)23(16-20)35-6)30(28(33)27(24)32)15-7-14-29(3)4/h8-13,16,18,25,31H,7,14-15,17H2,1-6H3/b26-24-

InChI Key

SXVDPBJOOHNGFN-LCUIJRPUSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)OC)OC)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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